N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O and its molecular weight is 368.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound may have effects on immune response, oxygen sensing, and signal transduction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been shown to interact with c-Met/VEGFR-2 kinases, inhibiting their activities and exerting antiproliferative effects against certain cancer cell lines .
Cellular Effects
This compound has been found to influence cell function in several ways. It can inhibit the growth of cells in the G0/G1 phase in a dose-dependent manner, induce late apoptosis of cells, and interfere with intracellular c-Met signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .
Temporal Effects in Laboratory Settings
It has been shown to exhibit satisfactory activity compared with the lead compound foretinib .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-11-15(17(26)24-14-6-4-13(19)5-7-14)16(12-3-2-8-20-9-12)25-18(23-11)21-10-22-25/h2-11,15-16H,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSSQVUNZNFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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